



Application Note: Measuring Protein Dynamics with dSILAC using L-Lysine-d4

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Compound of Interest		
Compound Name:	L-Lysine-d4-1	
Cat. No.:	B15140812	Get Quote

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The method relies on the metabolic incorporation of "heavy," stable isotope-containing amino acids into the entire proteome of living cells.[1][3] This creates a distinct mass shift for every protein, allowing for the accurate relative quantification of protein abundance between different cell populations.

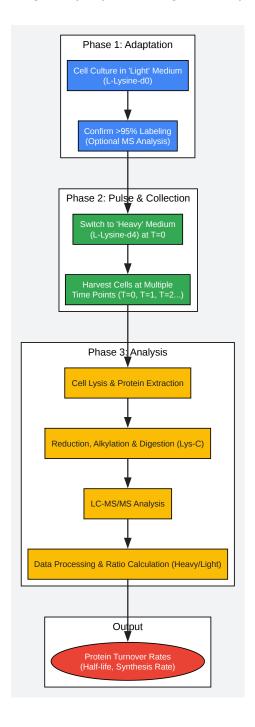
Dynamic SILAC (dSILAC), also known as pulse-SILAC, is an extension of this technique that enables the measurement of protein turnover—the combined result of protein synthesis and degradation.[1][4][5] Instead of comparing different cell states, dSILAC involves switching cells from a "light" unlabeled medium to a "heavy" labeled medium at a specific time point.[1][6] By collecting samples over a time course and measuring the ratio of heavy (newly synthesized) to light (pre-existing) proteins, researchers can calculate synthesis and degradation rates for thousands of proteins simultaneously.[1][7] This provides a dynamic view of the proteome, which is crucial for understanding cellular homeostasis, disease progression, and the mechanism of action of therapeutic drugs.[4][8][9]

This application note provides a detailed workflow and protocol for conducting a dSILAC experiment using heavy L-Lysine-d4 (Lys-d4) to measure protein turnover. L-Lysine is a common choice for SILAC because, when using proteases like Lys-C or Trypsin, it ensures that most resulting peptides incorporate the isotopic label.[1][10][11]



Dynamic SILAC Experimental Workflow

The dSILAC workflow consists of three main stages: an initial adaptation phase to fully label the proteome with a light amino acid, a pulse phase where the heavy amino acid is introduced, and a final analysis phase involving sample processing, mass spectrometry, and data analysis.



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Caption: The Dynamic SILAC workflow for measuring protein turnover.



Detailed Experimental Protocol

This protocol is designed for cultured mammalian cells and uses L-Lysine-d4 as the heavy amino acid and the protease Lys-C for digestion.

Phase 1: Cell Adaptation to 'Light' Medium

The goal of this phase is to ensure that the entire cellular proteome is uniformly labeled with the standard, 'light' version of L-Lysine (Lys-d0).

• 1.1. Media Preparation:

- Prepare SILAC-compatible cell culture medium that is deficient in L-Lysine. Common base media include DMEM or RPMI-1640.
- Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to a final concentration
 of 10%. Dialyzed serum is critical as it has reduced levels of free amino acids that would
 otherwise compete with the labeled ones.
- Add 'light' L-Lysine-HCl (d0) to the manufacturer's recommended concentration (e.g., 146 mg/L for DMEM).[12]
- Add all other necessary supplements like glutamine and antibiotics. Label this medium as "Light Medium."

1.2. Cell Culture:

- Thaw and culture the cells of interest in the prepared "Light Medium."
- Continuously culture the cells for a minimum of five to six cell divisions. This ensures that virtually all pre-existing proteins are replaced with proteins containing the light L-Lysine.
 [13]

• 1.3. (Optional) Confirmation of Labeling:

To confirm full incorporation, a small sample of cells can be harvested.



 Process the sample through protein extraction, digestion, and LC-MS/MS analysis (as described below) to verify that the incorporation of light lysine is >95%.

Phase 2: Isotope Pulse and Time-Course Collection

This phase marks the start of the experiment where newly synthesized proteins begin to incorporate the heavy label.

- 2.1. Heavy Media Preparation:
 - Prepare "Heavy Medium" identically to the "Light Medium," but substitute the light L-Lysine-HCl with heavy L-Lysine-d4 at the equivalent molar concentration.
- 2.2. The Pulse:
 - At time zero (T=0), remove the "Light Medium" from the culture plates.
 - Wash the cells once with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove any residual light medium.
 - Immediately add the pre-warmed "Heavy Medium" to the cells.
- 2.3. Sample Harvesting:
 - Harvest the first plate of cells immediately at T=0. This sample represents the proteome before significant incorporation of the heavy label.
 - Harvest subsequent plates at various time points post-medium switch (e.g., 2, 4, 8, 12, 24, 48 hours). The selection of time points should be guided by the expected turnover rates of the proteins of interest.
 - To harvest, place the plate on ice, aspirate the medium, and wash the cell monolayer twice with ice-cold PBS.
 - Scrape the cells into a small volume of ice-cold PBS, transfer to a microcentrifuge tube,
 and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[3]



 Carefully remove the supernatant and store the cell pellets at -80°C until further processing.

Phase 3: Sample Preparation for Mass Spectrometry

This phase prepares the harvested cell pellets for analysis by LC-MS/MS. All samples from all time points should be processed in parallel to minimize experimental variability.

- 3.1. Cell Lysis and Protein Quantification:
 - Resuspend cell pellets in a lysis buffer (e.g., 9 M Urea, 50 mM Tris, pH 8.2) containing protease and phosphatase inhibitors.[12]
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
 - Transfer the supernatant (containing the proteins) to a new tube and determine the protein concentration using a compatible assay (e.g., BCA assay).
- 3.2. Reduction and Alkylation:
 - Take a standardized amount of protein (e.g., 50-100 μg) from each time point.
 - Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
 - Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[13]
- 3.3. Protein Digestion (In-Solution):
 - Dilute the urea concentration of the sample to less than 2 M by adding a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
 - Add Lys-C protease at an enzyme-to-protein ratio of 1:50 (w/w).[1]



- Incubate overnight at 37°C with gentle shaking.
- Quench the digestion by adding formic acid to a final concentration of 1%.
- 3.4. Peptide Desalting:
 - Clean up the resulting peptide mixture to remove salts and detergents using C18
 StageTips or a similar solid-phase extraction method.
 - Elute the peptides, dry them completely in a vacuum centrifuge, and store them at -80°C.

Phase 4: LC-MS/MS Analysis and Data Processing

- 4.1. LC-MS/MS:
 - Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
 - Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
 - The mass spectrometer will identify peptide sequences and quantify the signal intensity for both the light (d0) and heavy (d4) versions of each peptide.
- 4.2. Data Analysis:
 - Process the raw MS data using a software platform capable of SILAC analysis, such as MaxQuant or Proteome Discoverer.[1]
 - The software will calculate the heavy/light (H/L) ratio for each identified peptide at every time point.
 - The rate of protein synthesis (k_s) can be determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model. The half-life (t_1/2) of a protein can be calculated from the degradation rate constant (k_deg) using the formula t_1/2 = ln(2)/k_deg.

Data Presentation



Quantitative data from a dSILAC experiment is typically summarized in a table that tracks the change in isotopic ratios over time, allowing for the calculation of turnover kinetics for each protein.

Protein ID	Gene Name	Time (Hours)	Heavy/Light Ratio	Calculated Half-Life (Hours)
P04049	P53	0	0.01	2.5
2	0.65			
4	1.45	_		
8	3.20	_		
P60709	АСТВ	0	0.01	75.3
12	0.12			
24	0.26	_		
48	0.55	_		
Q06830	HSP90A	0	0.01	38.1
8	0.16			
16	0.35	_		
24	0.54			

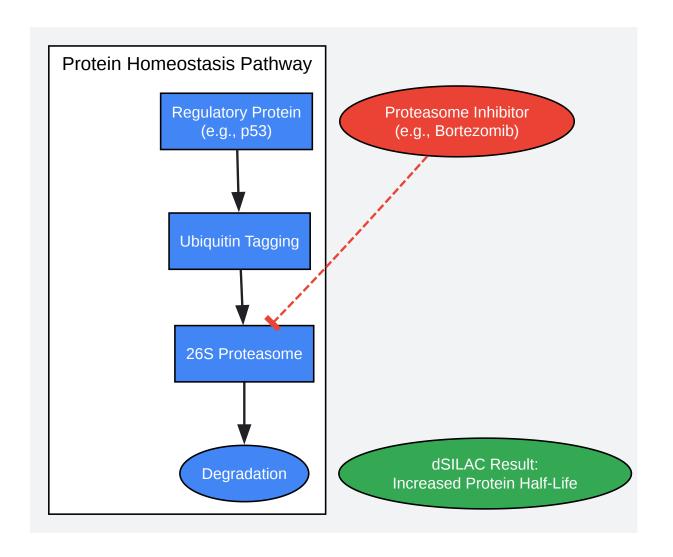
Note: This table contains illustrative data. Actual results will vary based on the cell line and experimental conditions.

Application in Drug Development: Monitoring Target Stability

dSILAC is a valuable tool in drug discovery for understanding how a compound affects the stability of its target or downstream pathways.[9][14] For example, inhibiting the proteasome, a



common strategy in cancer therapy, should lead to the stabilization and accumulation of many short-lived regulatory proteins. This effect can be precisely quantified using dSILAC.



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Caption: A drug inhibiting the proteasome leads to decreased protein degradation.

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